molecular formula C17H13NO2 B2364908 RV01

RV01

Cat. No.: B2364908
M. Wt: 263.29 g/mol
InChI Key: YRSOXYVELWTHAE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RV01 is a novel quinoline-substituted analogue of resveratrol. It is known for its ability to inhibit DNA damage, reduce ethanol-induced acetaldehyde dehydrogenase (ALDH2) mRNA expression, and exhibit hydroxyl radical scavenging activity. Additionally, this compound has shown anti-neuroinflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS) and decreasing the levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) mRNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

RV01 is synthesized through a series of chemical reactions involving quinoline and resveratrol derivatives. The synthetic route typically involves the substitution of a quinoline moiety onto the resveratrol backbone. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The process must comply with industrial standards and regulations to ensure the compound’s safety and efficacy for research purposes .

Chemical Reactions Analysis

Types of Reactions

RV01 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can further modulate the biological activity of this compound .

Scientific Research Applications

RV01 has a wide range of applications in scientific research:

Mechanism of Action

RV01 exerts its effects through several molecular targets and pathways:

    DNA Damage Inhibition: this compound inhibits DNA damage by scavenging hydroxyl radicals and reducing oxidative stress.

    ALDH2 mRNA Expression: It decreases the expression of acetaldehyde dehydrogenase 2 mRNA, which is involved in ethanol metabolism.

    Anti-Neuroinflammatory Effects: this compound reduces the expression of iNOS and decreases the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. .

Comparison with Similar Compounds

RV01 is unique compared to other resveratrol analogues due to its quinoline substitution, which enhances its biological activity and stability. Similar compounds include:

This compound stands out due to its specific inhibition of DNA damage and its potent anti-neuroinflammatory effects, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-14-9-12(10-15(20)11-14)5-6-13-7-8-18-17-4-2-1-3-16(13)17/h1-11,19-20H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSOXYVELWTHAE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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